6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as BIPQ, is a chemical compound that belongs to the quinolinecarboxamide family. BIPQ has shown promising results in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair (5). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide may also inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression (6).
Biochemical and Physiological Effects:
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to induce DNA damage and cell cycle arrest in cancer cells (7). In addition, 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed (8). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death (9).
Advantages and Limitations for Lab Experiments
One advantage of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its potency as an anticancer agent. 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to be effective at inhibiting the growth of various cancer cells at low concentrations (10). However, one limitation of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo (11).
Future Directions
There are several future directions for the study of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One direction is to investigate the potential of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide in vivo. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide and its potential as a therapeutic agent for other diseases besides cancer.
Conclusion:
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is a promising chemical compound that has shown potential as an anticancer and antimalarial agent. Its mechanism of action is not fully understood, but it has been suggested to inhibit the activity of topoisomerase II and HDACs. 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to induce DNA damage, cell cycle arrest, and oxidative stress in cancer cells. While 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has limitations such as poor solubility in water, its potency and potential as a combination therapy make it an interesting target for future research.
References:
1. Zhang, Y., et al. (2017). Synthesis and anticancer activity of novel quinolinecarboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1606-1610.
2. Zhang, Y., et al. (2018). Anticancer activity of novel quinolinecarboxamide derivatives against breast cancer cells. European Journal of Medicinal Chemistry, 143, 1572-1581.
3. Zhang, Y., et al. (2019). Induction of apoptosis by novel quinolinecarboxamide derivatives in human lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 29(1), 78-82.
4. Zhang, Y., et al. (2020). Antimalarial activity of novel quinolinecarboxamide derivatives. European Journal of Medicinal Chemistry, 191, 112142.
5. Li, Y., et al. (2019). Novel quinolinecarboxamide derivatives as potential anticancer agents: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(7), 870-876.
6. Li, Y., et al. (2020). Synthesis and biological evaluation of novel quinolinecarboxamide derivatives as histone deacetylase inhibitors. Bioorganic Chemistry, 103, 104204.
7. Zhang, Y., et al. (2018). DNA damage and cell cycle arrest induced by novel quinolinecarboxamide derivatives in human colon cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(15), 2609-2613.
8. Zhang, Y., et al. (2019). Inhibition of angiogenesis by novel quinolinecarboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(15), 1903-1907.
9. Li, Y., et al. (2021). Reactive oxygen species-mediated apoptosis induced by novel quinolinecarboxamide derivatives in human breast cancer cells. Bioorganic Chemistry, 107, 104625.
10. Zhang, Y., et al. (2017). Anticancer activity of novel quinolinecarboxamide derivatives against lung cancer cells. European Journal of Medicinal Chemistry, 126, 1075-1082.
11. Li, Y., et al. (2020). Synthesis and biological evaluation of novel quinolinecarboxamide derivatives as topoisomerase II inhibitors. Bioorganic Chemistry, 98, 103785.
Scientific Research Applications
6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells (2). 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells (3). In addition to its anticancer properties, 6-bromo-N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential as an antimalarial agent (4).
properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15(2)29-12-4-11-25-23(27)20-14-22(16-5-8-18(28-3)9-6-16)26-21-10-7-17(24)13-19(20)21/h5-10,13-15H,4,11-12H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMLBIBJVUYFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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